molecular formula C19H26N6O2 B11484420 Propan-2-yl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11484420
M. Wt: 370.4 g/mol
InChI Key: OFQJZFMRPGLMGF-UHFFFAOYSA-N
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Description

PROPAN-2-YL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, and a carboxylate group The presence of the diethylamino group and the isopropyl ester further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The tetrazole ring is known to mimic phosphate groups, making it a valuable scaffold in drug design.

Medicine: In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic phosphate groups, allowing the compound to inhibit enzymes that rely on phosphate binding. Additionally, the diethylamino group can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells.

Comparison with Similar Compounds

    Tetrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phosphonate Analogues: Compounds that mimic phosphate groups and have similar biological activities.

Uniqueness: The uniqueness of PROPAN-2-YL 7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups. The presence of the diethylamino group and the isopropyl ester, along with the tetrazole and pyrimidine rings, provides a versatile scaffold for various applications. This combination of features is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

propan-2-yl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H26N6O2/c1-6-24(7-2)15-10-8-14(9-11-15)17-16(18(26)27-12(3)4)13(5)20-19-21-22-23-25(17)19/h8-12,17H,6-7H2,1-5H3,(H,20,21,23)

InChI Key

OFQJZFMRPGLMGF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC(C)C

Origin of Product

United States

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